N-allyl-N-(3-bromo-4-ethoxybenzyl)amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
N-[(3-bromo-4-ethoxyphenyl)methyl]prop-2-en-1-amine |
InChI |
InChI=1S/C12H16BrNO/c1-3-7-14-9-10-5-6-12(15-4-2)11(13)8-10/h3,5-6,8,14H,1,4,7,9H2,2H3 |
InChI Key |
FLBCSVRSVTZIBP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCC=C)Br |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCC=C)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of N Allyl N 3 Bromo 4 Ethoxybenzyl Amine
Reactions Involving the N-Allyl Group
The allyl group attached to the nitrogen atom is a focal point for a variety of synthetic manipulations. Its double bond and allylic position are susceptible to a range of reagents and catalytic systems, allowing for modifications that can alter the compound's structure and downstream applications.
Isomerization Reactions of N-Allyl Amines
The isomerization of N-allyl amines to their corresponding enamines is a synthetically valuable transformation. This reaction effectively shifts the double bond from the γ,β-position to the β,α-position relative to the nitrogen atom. While studies on N-allyl-N-(3-bromo-4-ethoxybenzyl)amine are not specifically documented, the isomerization of analogous N-allyl amides and amines is well-established, typically employing transition metal catalysts, most notably ruthenium complexes. lookchem.com
For instance, ruthenium catalysts like [RuClH(CO)(PPh₃)₃] have been shown to selectively isomerize N-allylamides to their (E)-enamide forms. lookchem.com The analogous reaction for N-allylamines can also yield enamines with high stereoselectivity. Quantum chemical calculations suggest that the substrate coordinates to the ruthenium atom through the double bond and, in the case of amines, the nitrogen atom, which directs the stereochemical outcome. lookchem.com This process is a key step in certain deprotection strategies where the resulting enamine is more readily cleaved than the starting allyl amine. lookchem.com
Table 1: Representative Conditions for Isomerization of N-Allyl Compounds This table presents examples from the literature on related N-allyl systems to illustrate the general conditions applicable for the isomerization of the N-allyl group.
| Catalyst | Substrate Type | Product Type | Selectivity | Reference |
|---|---|---|---|---|
| [RuClH(CO)(PPh₃)₃] | N-Aryl-N-allylamide | (E)-Enamide | High (E)-selectivity | lookchem.com |
| CpRu(CH₃CN)₃PF₆ | N-Allyl Amide | Z-Enamide | High Z-selectivity | nih.gov |
Selective Deprotection of N-Allyl Moieties
The N-allyl group is frequently used as a protecting group for amines in multi-step synthesis due to its stability under various conditions. Its removal, or deprotection, can be achieved through several methods, often involving transition-metal catalysis or oxidative cleavage.
Palladium-catalyzed methods are common for N-allyl deprotection. lookchem.com These reactions typically proceed via a π-allyl-palladium intermediate, which is then cleaved by a nucleophilic scavenger. lookchem.com However, a significant drawback of this approach is the requirement for stoichiometric amounts of the scavenger. lookchem.com
Alternative methods have been developed to overcome these limitations. One approach involves oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This method provides a mild and efficient one-step deallylation for a wide variety of tertiary amine derivatives. lookchem.com Another one-pot oxidative method uses osmium tetroxide and sodium periodate (B1199274) to hydroxylate the allyl double bond, followed by cleavage of the resulting diol. organic-chemistry.org This procedure is compatible with many common protecting groups and does not affect benzyl (B1604629) ethers. organic-chemistry.org
Table 2: Comparison of N-Allyl Deprotection Methods This table summarizes common deprotection strategies applicable to the N-allyl group in the title compound, based on studies of analogous molecules.
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Palladium-Catalyzed | Pd(0) catalyst, Allyl scavenger | Widely used, requires scavenger | lookchem.com |
| Oxidative Cleavage | DDQ, H₂O | Mild, one-step, chemoselective | lookchem.com |
Rearrangement Reactions of N-Allyl Derivatives
N-allyl amines and their derivatives can undergo sigmatropic rearrangements, which are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. The most relevant of these is the lookchem.compsu.edu-sigmatropic rearrangement, such as the Meisenheimer rearrangement of tertiary amine N-oxides. researchgate.net If this compound were oxidized to its corresponding N-oxide, it could potentially undergo a lookchem.compsu.edu-Meisenheimer rearrangement to form an O-allyl hydroxylamine (B1172632). This transformation involves the migration of the allyl group from the nitrogen to the oxygen atom. researchgate.net
Another related transformation is the lookchem.compsu.edu-rearrangement of N-benzyl-O-allylhydroxylamines, which upon treatment with a strong base like n-butyllithium, rearrange to N-allyl-N-benzylhydroxylamines. psu.eduresearchgate.net These can be subsequently reduced to the corresponding tertiary amines. psu.edu This suggests a potential synthetic pathway where a related hydroxylamine precursor could be used to form the N-allyl-N-benzylamine scaffold.
Cycloaddition and Cyclization Pathways Involving the Allyl Moiety
The double bond of the N-allyl group can participate in various cycloaddition and cyclization reactions to form heterocyclic structures. For instance, palladium-catalyzed reactions involving allylamine (B125299) can lead to intramolecular cyclizations. In one study, the reaction of an allylamine with a 1-bromo-2-iodoarene, intended to form a phenothiazine (B1677639) via C-N coupling, instead resulted in an intramolecular Heck cyclization to produce a 3-methylindole. nih.gov This type of pathway could potentially be exploited with this compound if a suitable intramolecular reaction partner is present or introduced.
Transformations at the Bromine-Substituted Aromatic Ring
The 3-bromo-4-ethoxybenzyl portion of the molecule offers a reactive handle for modifying the aromatic core. The carbon-bromine bond is a key site for transition metal-catalyzed reactions, allowing for the introduction of a wide array of substituents.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. tcichemicals.com It involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester. tcichemicals.com The bromine atom on the aromatic ring of this compound makes it an excellent substrate for this reaction.
This transformation would allow for the coupling of various aryl, heteroaryl, alkyl, or alkenyl groups at the 3-position of the benzyl ring, leading to a diverse library of substituted analogues. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, meaning the N-allyl and ethoxy functionalities would likely remain intact during the coupling process. nih.govrsc.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be optimized for specific coupling partners. nih.gov
Table 3: Typical Components for a Suzuki-Miyaura Coupling Reaction This table outlines the general components and their roles in a Suzuki-Miyaura reaction that could be applied to this compound.
| Component | Example | Role | Reference |
|---|---|---|---|
| Aryl Halide | This compound | Electrophilic partner | nih.gov |
| Organoboron Reagent | Phenylboronic acid, Alkylboronic ester | Nucleophilic partner | nih.gov |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyzes the C-C bond formation | tcichemicals.com |
| Ligand | PPh₃, Buchwald-type phosphines | Stabilizes and activates the catalyst | nih.gov |
| Base | K₂CO₃, K₃PO₄ | Activates the organoboron reagent | rsc.org |
Nucleophilic Aromatic Substitution (SNAr) Considerations
Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The generally accepted mechanism involves a two-step addition-elimination process. libretexts.orglumenlearning.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com In the second step, the leaving group departs, restoring the ring's aromaticity. libretexts.org
For the SNAr mechanism to be viable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. lumenlearning.comnih.gov These groups are crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance. libretexts.org
In the case of this compound, the leaving group is the bromine atom. The substituents on the ring are the ethoxy group at the para position and the N,N-disubstituted aminomethyl group (-CH₂N(allyl)(benzyl)) at the meta position relative to the bromine.
Electronic Effects: The ethoxy group (-OEt) is a strong electron-donating group (EDG) due to resonance. The N-allyl-N-benzylaminomethyl substituent is generally considered to be weakly activating or deactivating depending on the reaction conditions, but it does not function as a strong EWG.
Feasibility of SNAr: Due to the absence of strong electron-withdrawing groups ortho or para to the bromine atom, this compound is highly unreactive towards traditional SNAr reactions. The presence of the electron-donating ethoxy group further deactivates the ring for nucleophilic attack by increasing electron density, which would destabilize the negatively charged Meisenheimer intermediate. Consequently, reactions with common nucleophiles under standard SNAr conditions are not expected to proceed. Forcing the reaction would require extremely harsh conditions, which would likely lead to decomposition or side reactions at other functional groups.
Reductive Debromination Strategies
Reductive debromination is a chemical transformation that involves the removal of a bromine atom from a molecule and its replacement with a hydrogen atom. This is a common strategy in organic synthesis, often used to remove a halogen that served as a directing group. acs.orgacs.org Various methods have been developed for the reductive dehalogenation of aryl bromides. organic-chemistry.org
Given the structure of this compound, the carbon-bromine bond can be selectively cleaved using several established protocols. These methods are generally mild and tolerate a wide range of other functional groups, such as the amine, ether, and alkene present in the molecule. nih.gov
Table 1: Selected Methods for Reductive Debromination of Aryl Bromides
| Method | Reagents and Conditions | Characteristics | Reference(s) |
| Catalytic Hydrogenation | H₂, Pd/C, neutral conditions, room temperature | Efficient, clean, cost-effective for industrial applications. Selective for bromides over other groups like chloro, nitro, or cyano. | organic-chemistry.org |
| Photoredox Catalysis | Visible light, photoredox catalyst (e.g., [Ir(ppy)₂(dtbbpy)]PF₆), silane (B1218182) (e.g., TTMSS), amine base (e.g., DIPEA) | Mild, performed under visible light irradiation, often open to air. Tolerates a wide variety of functional groups. | acs.orgacs.org |
| Micellar Catalysis | Pd catalyst (e.g., Fu's catalyst), NaBH₄, surfactant (e.g., 'Nok'), water, room temperature | Environmentally friendly ("green chemistry") approach using water as the solvent. The reaction medium can be recycled. | nih.gov |
| Hydride Reduction | nBu₃SnH, AIBN, refluxing toluene | A classic radical-based method. Tin hydrides are effective but raise toxicity concerns. | nih.gov |
The choice of method would depend on the desired scale, functional group compatibility, and environmental considerations. For this compound, catalytic hydrogenation offers a straightforward and high-yielding approach to produce N-allyl-N-(4-ethoxybenzyl)amine.
Reactions Involving the Tertiary Amine Nitrogen Center
The tertiary amine in this compound is a key reactive center, capable of undergoing alkylation, oxidation, and, following quaternization, elimination reactions.
Alkylation and Acylation Reactions of Tertiary Amines
Alkylation: Tertiary amines act as nucleophiles and react with alkyl halides to form quaternary ammonium (B1175870) salts. ncert.nic.in This reaction, known as the Menshutkin reaction, involves the formation of a new carbon-nitrogen bond. magritek.com
For this compound, treatment with an alkylating agent such as methyl iodide (CH₃I) would lead to the formation of the corresponding quaternary ammonium iodide salt. magritek.com
Reaction: this compound + CH₃I → [N-allyl-N-(3-bromo-4-ethoxybenzyl)-N-methylammonium]⁺I⁻
The rate of this Sₙ2 reaction is influenced by the solvent and the steric hindrance around the nitrogen atom. magritek.com The formation of this quaternary salt is a prerequisite for the Hofmann elimination reaction. chemistrysteps.com
Acylation: Acylation reactions involve the introduction of an acyl group (R-C=O) into a molecule. Primary and secondary amines readily undergo acylation with acid chlorides or anhydrides to form amides. ncert.nic.in However, tertiary amines, lacking a hydrogen atom on the nitrogen, cannot form a stable amide product through this pathway and are thus unreactive towards acylation under normal conditions. They can, however, act as catalysts in acylation reactions.
Oxidative Transformations of this compound
The oxidation of this compound can occur at two primary locations: the tertiary nitrogen atom and the allyl group's carbon-carbon double bond.
N-Oxidation: Tertiary amines can be oxidized to form tertiary amine N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or peroxy acids (e.g., m-CPBA). The resulting N-oxide is a polar, often crystalline, solid. This transformation is a common metabolic pathway for many amine-containing compounds. uomustansiriyah.edu.iq
Oxidation of the Allyl Group: The alkene functionality of the allyl group is susceptible to various oxidative transformations.
Epoxidation: Reaction with a peroxy acid like m-CPBA would yield an epoxide.
Dihydroxylation: Oxidants like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would convert the double bond into a diol.
Oxidative Cleavage: Stronger oxidizing conditions, such as ozonolysis (O₃ followed by a workup) or hot, concentrated KMnO₄, would cleave the double bond, yielding aldehydes or carboxylic acids.
Palladium-Catalyzed Oxidations: Palladium catalysts in the presence of an oxidant can lead to various transformations, such as alkoxyacyloxylation, on N-allyl systems. acs.org
Copper-Mediated Oxidations: Copper salts can mediate oxidative transformations of N-allyl compounds, potentially leading to the formation of azaheterocycles through intramolecular reactions. nih.govacs.org
Table 2: Potential Oxidative Transformations
| Reagent(s) | Site of Reaction | Potential Product(s) |
| H₂O₂ or m-CPBA | Tertiary Nitrogen | This compound N-oxide |
| m-CPBA | Allyl C=C bond | Epoxide derivative |
| OsO₄, NMO | Allyl C=C bond | Diol derivative |
| 1. O₃; 2. DMS | Allyl C=C bond | Aldehyde (via oxidative cleavage) |
| Pd(OAc)₂, PhI(OAc)₂ | N-allyl system | Complex intramolecular cyclization products |
Elimination Reactions (e.g., Hofmann Elimination)
The Hofmann elimination is a process that converts an amine into an alkene. wikipedia.org The reaction proceeds in two stages:
Exhaustive Methylation: The amine is treated with excess methyl iodide to form the quaternary ammonium iodide salt, converting the amino group into a good leaving group (-NR₃). chemistrysteps.com
Elimination: The quaternary ammonium salt is then treated with a strong base, typically silver oxide (Ag₂O) in water, and heated. byjus.com Ag₂O serves to generate the hydroxide (B78521) ion (OH⁻), which acts as the base for the E2 elimination. chemistrysteps.commasterorganicchemistry.com
A key feature of the Hofmann elimination is its regioselectivity. It preferentially forms the least substituted alkene , a product known as the "Hofmann product." byjus.com This preference is attributed to the steric bulk of the trialkylamine leaving group, which directs the base to abstract the most sterically accessible β-hydrogen. masterorganicchemistry.com
For this compound, the process would be:
Quaternization: Reaction with excess CH₃I to form [N-allyl-N-(3-bromo-4-ethoxybenzyl)-N-methylammonium]⁺I⁻.
Elimination: Treatment with Ag₂O, H₂O, and heat. The elimination can proceed by abstracting a proton from either the allyl group or the benzyl group. However, standard Hofmann elimination involves β-hydrogens on alkyl chains attached to the nitrogen. In this specific substrate, the most likely elimination pathway involves the allyl group, potentially leading to propadiene and the corresponding tertiary amine, though other rearrangements or eliminations could be possible depending on the precise conditions. A more classic example would involve a saturated alkyl group instead of the benzyl or allyl group. If one of the groups were, for instance, an ethyl group, the elimination would yield ethene.
Reactivity and Stability of the Ethoxy Ether Linkage
The ethoxy group (-O-CH₂CH₃) is an aromatic ether linkage. Aromatic ethers are generally quite stable and unreactive compared to aliphatic ethers due to the resonance stabilization between the oxygen lone pairs and the aromatic ring. ontosight.ai The C(aryl)-O bond is strong and resistant to cleavage.
Stability: The ethoxy linkage in this compound is stable under most conditions, including those used for reductive debromination, alkylation, and many mild oxidations. It is inert to bases and most nucleophiles.
Reactivity (Cleavage): Cleavage of the aromatic ether bond requires harsh conditions. The most common method is treatment with strong, non-oxidizing acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures. numberanalytics.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the ethyl group (Sₙ2 mechanism), yielding the corresponding phenol (B47542) and ethyl halide.
Reaction: Ar-O-CH₂CH₃ + HBr (conc.) → Ar-OH + CH₃CH₂-Br
This reaction would convert this compound into N-allyl-N-(3-bromo-4-hydroxybenzyl)amine.
Influence on Aromatic Ring Reactivity: As an ortho, para-directing and activating group, the ethoxy group would strongly influence any electrophilic aromatic substitution reactions on the ring, directing incoming electrophiles to the positions ortho to it (positions 3 and 5). However, since position 3 is already occupied by bromine, it primarily directs to position 5.
Cleavage Reactions of Alkyl Aryl Ethers
The 4-ethoxybenzyl moiety of this compound contains a robust alkyl aryl ether bond. Cleavage of this bond to yield the corresponding phenol is a synthetically important transformation. A variety of reagents and methods have been developed for the dealkylation of aryl alkyl ethers, and these can be applied to the target molecule.
The choice of reagent for ether cleavage often depends on the other functional groups present in the molecule and the desired selectivity. Strong protic acids such as hydrogen bromide (HBr) and hydrogen iodide (HI) are classical reagents for this purpose. reddit.com The reaction typically involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon, which in this case would be the ethyl group, leading to the formation of the phenol and ethyl halide. Another classic method involves heating the ether with neat molten pyridinium (B92312) hydrochloride to high temperatures (around 140-200°C). reddit.comrsc.org
Lewis acids are also highly effective for aryl ether cleavage. Boron tribromide (BBr₃) is one of the most powerful and widely used reagents for this transformation, capable of cleaving even very stable aryl methyl ethers under relatively mild conditions. koreascience.kr Other Lewis acids, such as aluminum chloride (AlCl₃), often in combination with a nucleophile source like sodium iodide, can also be employed. reddit.com
More recently, milder and more selective methods have been developed. Magnesium iodide (MgI₂), for instance, has been shown to be an efficient reagent for the demethylation and debenzylation of aryl ethers, often under solvent-free conditions, which could be applicable to the de-ethylation of the target compound. koreascience.krnih.gov Thiolate-mediated methods, using reagents like sodium dodecanethiolate generated in situ with sodium hydroxide, offer a practical and less odorous alternative to other thiol-based procedures. researchgate.net
The following table summarizes various reagent systems that can be employed for the cleavage of the ethyl aryl ether in this compound, based on established methods for similar substrates.
Table 1: Reagent Systems for the Cleavage of the 4-Ethoxy Group
| Reagent System | Typical Conditions | Products | Reference |
|---|---|---|---|
| Pyridinium hydrochloride | Neat, ~140-200 °C | 4-((Allylamino)methyl)-2-bromophenol, Chloroethane | reddit.commdma.ch |
| Hydrogen Bromide (HBr) | Acetic acid, reflux | 4-((Allylamino)methyl)-2-bromophenol, Bromoethane | reddit.com |
| Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to rt | 4-((Allylamino)methyl)-2-bromophenol, Bromoethane | koreascience.kr |
| Aluminum Chloride/Sodium Iodide | Acetonitrile (B52724), reflux | 4-((Allylamino)methyl)-2-bromophenol, Iodoethane | reddit.com |
| Magnesium Iodide (MgI₂) | [BMIM]BF₄ (ionic liquid), 50 °C | 4-((Allylamino)methyl)-2-bromophenol, Iodoethane | koreascience.kr |
| Dodecanethiol/NaOH | Microwave irradiation | 4-((Allylamino)methyl)-2-bromophenol | researchgate.net |
Computational and Theoretical Investigations of N Allyl N 3 Bromo 4 Ethoxybenzyl Amine
Spectroscopic Property Simulations
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (GIAO Formalism)
Theoretical calculations of NMR chemical shifts, often performed using the Gauge-Including Atomic Orbital (GIAO) method, are a standard computational practice. This method allows for the prediction of 1H and 13C NMR spectra, which are fundamental for the structural elucidation of organic compounds. By calculating the magnetic shielding tensors for each nucleus, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure. However, no published studies were found that apply the GIAO formalism to N-allyl-N-(3-bromo-4-ethoxybenzyl)amine.
UV-Vis Absorption Spectrum Modeling
Time-Dependent Density Functional Theory (TD-DFT) is a common approach for modeling the electronic absorption spectra (UV-Vis) of molecules. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is crucial for understanding the electronic transitions within a molecule. A thorough search of scientific databases yielded no specific TD-DFT studies focused on this compound.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn influence its physical and biological properties. Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of a molecule over time. Such studies would reveal the preferred spatial arrangements of the allyl and substituted benzyl (B1604629) groups of this compound. At present, there are no available research articles detailing conformational analysis or MD simulations for this compound.
Prediction of Non-Linear Optical (NLO) Properties
The prediction of non-linear optical (NLO) properties through computational means is a significant area of materials science research. Molecules with large hyperpolarizabilities are of interest for applications in optoelectronics and photonics. Quantum chemical calculations can predict these properties, guiding the design of new NLO materials. There is no evidence in the current literature of any computational studies aimed at predicting the NLO properties of this compound.
Analytical Characterization Techniques for N Allyl N 3 Bromo 4 Ethoxybenzyl Amine
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of N-allyl-N-(3-bromo-4-ethoxybenzyl)amine by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide precise information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the allyl, benzyl (B1604629), and ethoxy groups, as well as the aromatic protons. The chemical shifts (δ) are influenced by the electron-donating ethoxy group and the electron-withdrawing bromine atom on the benzene (B151609) ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the benzene ring.
Expected ¹H and ¹³C NMR Data
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| H-2' | ~7.4 | ~132 |
| H-5' | ~7.2 | ~130 |
| H-6' | ~6.8 | ~115 |
| CH₂ (benzyl) | ~3.5 | ~55 |
| CH₂ (allyl) | ~3.2 | ~58 |
| CH (allyl) | ~5.8 | ~135 |
| CH₂ (vinyl) | ~5.2 | ~117 |
| OCH₂ (ethoxy) | ~4.0 | ~64 |
| CH₃ (ethoxy) | ~1.4 | ~15 |
| NH | Broad signal, variable | - |
Note: The expected values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.
IR Spectroscopy: The IR spectrum of a secondary amine typically shows a characteristic N-H stretching vibration. wpmucdn.com However, in the case of this compound, which is a tertiary amine, the absence of an N-H bond means this signal will be absent. wpmucdn.com Key absorptions would include C-H stretching vibrations for the aromatic, alkene, and alkane portions of the molecule, C=C stretching for the aromatic ring and the allyl group, and C-O stretching for the ethoxy group.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The C=C stretching of the allyl group and the aromatic ring would be readily observable.
Key Vibrational Frequencies
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 | 3100-3000 |
| Alkene =C-H stretch | 3080-3020 | 3080-3020 |
| Alkane C-H stretch | 3000-2850 | 3000-2850 |
| C=C stretch (aromatic) | 1600-1450 | 1600-1450 |
| C=C stretch (alkene) | ~1640 | ~1640 |
| C-N stretch | 1250-1020 | 1250-1020 |
| C-O stretch (ether) | 1260-1000 | 1260-1000 |
| C-Br stretch | 680-515 | 680-515 |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the substituted benzene ring, an aromatic chromophore, is expected to result in characteristic absorption bands in the UV region. The electronic transitions are typically π → π* transitions associated with the aromatic system. The position of the absorption maximum (λ_max) can be influenced by the substituents on the benzene ring.
Expected UV-Vis Absorption Data
| Transition | Expected λ_max (nm) |
| π → π* | ~280 |
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound.
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) would be used to generate a molecular ion peak (M⁺). The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Key fragments would likely arise from the cleavage of the benzyl-nitrogen bond and the allyl-nitrogen bond.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecular ion and its fragments. This is essential for confirming the chemical formula C₁₂H₁₆BrNO.
Expected Mass Spectrometry Data
| Ion | Expected m/z | Possible Identity |
| [M]⁺ | 270/272 | Molecular ion (presence of Br isotopes) |
| [M-C₃H₅]⁺ | 229/231 | Loss of allyl group |
| [M-C₇H₆BrO]⁺ | 100 | Loss of 3-bromo-4-ethoxybenzyl group |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be obtained as a crystalline solid, single-crystal X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique yields precise bond lengths, bond angles, and conformational information. While specific data for this compound is not available, related structures like N-allyl-N-benzyl-4-methylbenzenesulfonamide have been characterized by X-ray diffraction, revealing details about their crystal packing and intermolecular interactions. nsf.goveurjchem.comresearchgate.net
Hypothetical Crystallographic Data
| Parameter | Example Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 18.69 |
| b (Å) | 10.56 |
| c (Å) | 8.11 |
| V (ų) | 1600 |
| Z | 4 |
Note: These values are hypothetical and based on a related structure for illustrative purposes. nsf.goveurjchem.comresearchgate.net
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for the purification and purity assessment of this compound.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. The choice of eluent would be optimized to achieve good separation of the product from any starting materials or byproducts.
Column Chromatography: For purification on a larger scale, column chromatography using silica (B1680970) gel is a standard technique. orgsyn.org A suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), would be used to elute the desired compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of the final compound. Both normal-phase and reverse-phase HPLC could be employed. A reverse-phase C18 column with a mobile phase such as a mixture of acetonitrile (B52724) and water is a common choice for analyzing compounds of this nature.
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, gas chromatography coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) can be used for purity analysis and to detect any volatile impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of compounds in a mixture. For a molecule like this compound, which possesses moderate polarity and a UV-active aromatic ring, reverse-phase HPLC is the most common and effective approach. sielc.comnih.gov In this mode, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase.
The separation mechanism involves partitioning the analyte between a liquid mobile phase and the stationary phase. The mobile phase is typically a polar solvent mixture, such as acetonitrile and water, while the stationary phase is often a silica support chemically modified with C18 (octadecylsilyl) alkyl chains. nih.gov By adjusting the ratio of the organic solvent to water, the retention time of the compound can be precisely controlled. The inclusion of a modifier like formic or phosphoric acid in the mobile phase can improve peak shape and reproducibility by ensuring the amine functional group is consistently protonated. sielc.comsielc.com Detection is commonly achieved using a UV-Vis detector set at a wavelength where the substituted benzene ring exhibits strong absorbance.
Detailed research findings for analogous compounds demonstrate that method parameters are critical for achieving optimal separation. The choice of column, mobile phase composition, and flow rate are all optimized to ensure a sharp, symmetrical peak with a reasonable retention time, allowing for accurate quantification and impurity profiling.
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Value | Description |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reverse-phase column suitable for separating moderately polar aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A common solvent system for reverse-phase chromatography of amines, compatible with MS detection. sielc.com |
| Gradient | 70% A / 30% B to 30% A / 70% B over 15 min | A gradient elution allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for analytical HPLC applications. |
| Column Temp. | 30 °C | Temperature control ensures reproducible retention times. |
| Detector | UV-Vis Diode Array Detector (DAD) | DAD allows for monitoring at multiple wavelengths, with 254 nm being common for aromatic compounds. |
| Injection Vol. | 10 µL | A standard volume for analytical injections. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the highly sensitive and specific detection provided by mass spectrometry. creative-proteomics.com This method is invaluable for the unequivocal identification of this compound, as it provides not only retention time data but also precise mass information that confirms the molecular weight and elemental composition. nih.govnih.gov
Following chromatographic separation, the analyte is introduced into the mass spectrometer's ion source. For amine-containing compounds, Electrospray Ionization (ESI) in positive ion mode is typically employed, as the basic nitrogen atom is readily protonated to form a pseudomolecular ion, [M+H]⁺. nih.gov
A key feature in the mass spectrum of this compound is the distinctive isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance. nih.gov This results in a characteristic pair of peaks in the mass spectrum for any bromine-containing ion, where the peaks are two mass units apart (M⁺ and M+2⁺) and have almost identical intensities. nih.gov This isotopic pattern serves as a definitive confirmation of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can further provide the exact mass of the compound, allowing for the determination of its elemental formula with high confidence.
Table 2: Predicted LC-MS Parameters and Expected Ions for this compound
| Parameter | Value/Description |
|---|---|
| Compound Formula | C₁₂H₁₆BrNO |
| Monoisotopic Mass | 269.0415 Da |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected Ion | [M+H]⁺ (Protonated Molecule) |
| Expected m/z for ⁷⁹Br Isotope | 270.0488 |
| Expected m/z for ⁸¹Br Isotope | 272.0468 |
| Isotopic Peak Ratio | ~1:1 |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. helsinki.fi This enhancement is achieved by using columns packed with smaller particles (typically less than 2 µm in diameter), which requires instrumentation capable of operating at much higher pressures (up to 15,000 psi). mdpi.com
The fundamental principles of separation in UPLC are identical to those in HPLC, and a reverse-phase method would similarly be employed for this compound. However, the increased efficiency of UPLC columns leads to narrower peaks and a greater ability to separate the target compound from closely related impurities. nih.gov The primary advantages are a dramatic reduction in analysis time—often by a factor of five to ten—and decreased solvent consumption, making it a more efficient and environmentally friendly technique. helsinki.fi When coupled with mass spectrometry (UPLC-MS/MS), this technique provides extremely rapid and highly sensitive analysis, which is ideal for high-throughput screening and detailed metabolic studies. mdpi.comnih.gov
Table 3: Representative UPLC Parameters for High-Throughput Analysis
| Parameter | Value | Description |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.7 µm | A shorter column with smaller particles for rapid, high-resolution separations. mdpi.com |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Similar to HPLC, ensuring compatibility and good chromatography. |
| Gradient | 95% A / 5% B to 5% A / 95% B over 2.5 min | A much steeper and faster gradient is possible due to the high efficiency of the column. |
| Flow Rate | 0.6 mL/min | A higher linear velocity is used with smaller particle columns. |
| Column Temp. | 40 °C | Elevated temperatures can reduce viscosity and improve efficiency at high flow rates. mdpi.com |
| Analysis Time | < 5 minutes | Significantly reduced runtime compared to traditional HPLC. |
| Detector | Photodiode Array (PDA) and/or Mass Spectrometer | PDA detectors offer fast scan rates suitable for narrow UPLC peaks; MS provides specificity. |
Role As a Building Block and Precursor in Organic Synthesis
Precursor to Functionalized N-Heterocyclic Compounds
The molecular structure of N-allyl-N-(3-bromo-4-ethoxybenzyl)amine is particularly well-suited for the construction of nitrogen-containing heterocyclic compounds (N-heterocycles). These ring structures are fundamental components of many biologically active molecules and are frequently found in pharmaceuticals.
The synthesis of five-membered (pyrrolidine) and six-membered (piperidine) nitrogen-containing rings is a common objective in organic chemistry, as these motifs are present in a vast number of natural products and drugs. beilstein-journals.org The N-allyl group in this compound can serve as a handle for intramolecular cyclization reactions to form these structures. nih.govrsc.org Methodologies such as metal-catalyzed or acid-promoted intramolecular hydroamination or aminohalogenation could potentially be employed, where the allyl double bond acts as the point of ring closure. organic-chemistry.org The specific reaction conditions and catalysts used would direct the cyclization to selectively form either the pyrrolidine (B122466) or piperidine (B6355638) ring system. The bromo and ethoxy groups on the benzyl (B1604629) ring would be carried through the synthesis, providing points for further functionalization on the final heterocyclic product.
This compound can be envisioned as a precursor for annulation reactions to build fused heterocyclic systems like quinolines. The quinoline (B57606) skeleton is a core structure in many alkaloids and pharmaceuticals with a wide range of physiological activities. nih.gov Synthetic strategies often involve the cyclization of substituted anilines. organic-chemistry.orgmdpi.com While the starting material is a benzylamine (B48309), it could be chemically modified to an N-alkenylaniline derivative, which could then undergo an electrophilic or metal-catalyzed cyclization to form a tetrahydroquinoline intermediate. nih.govnih.gov Subsequent oxidation would then lead to the aromatic quinoline ring system. The substituents on the original benzyl group would ultimately decorate the resulting quinoline scaffold, influencing its properties and providing sites for further modification.
Scaffold for Novel Molecular Architectures
In medicinal chemistry, a scaffold refers to a core molecular structure upon which various functional groups can be attached to create a library of related compounds. This compound serves as an excellent scaffold for generating novel molecular architectures due to its distinct reactive domains. mdpi.comnih.gov
The molecule offers three primary points for modification:
The Allyl Group: The double bond can undergo a wide array of reactions, including epoxidation, dihydroxylation, ozonolysis, and metathesis, to introduce new functional groups and structural complexity.
The Secondary Amine: The nitrogen atom can be acylated, alkylated, or used in coupling reactions to attach different substituents. askthenerd.comorganic-chemistry.orgnih.gov
The Substituted Benzyl Ring: The bromine atom is a particularly useful handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), allowing for the attachment of various aryl, alkyl, or alkynyl groups.
By systematically and combinatorially exploring reactions at these sites, a large and diverse collection of unique molecules can be synthesized from a single starting scaffold.
Intermediate in Multi-Step Synthetic Pathways
In the context of a complex total synthesis, an intermediate is a molecule that is formed in one step and then consumed in a subsequent step on the way to the final target molecule. This compound is well-suited to be a key intermediate in multi-step synthetic sequences. askthenerd.comyoutube.com For instance, a synthetic plan might involve the initial preparation of this compound to install the allyl and substituted benzyl moieties in a specific arrangement. In subsequent steps, each functional group could be elaborated independently. The allyl group might be converted into an aldehyde or an epoxide, while the bromo-aromatic part could participate in a carbon-carbon bond-forming reaction to build a more complex carbon skeleton. researchgate.net Its role as a stable, isolable compound with predictable reactivity at its distinct functional groups makes it a reliable intermediate for constructing more elaborate molecular targets.
Applications in Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a powerful strategy used in drug discovery to efficiently generate collections of structurally diverse small molecules. nih.govnih.govcam.ac.uk Unlike target-oriented synthesis, which focuses on making one specific molecule, DOS aims to explore a broad range of chemical space to find novel compounds with interesting biological activities. brandon-russell.comresearchgate.net
This compound is an ideal substrate for DOS. A DOS strategy using this precursor could involve a "branching" approach where the starting material is treated with different reagents to modify its distinct functional groups, leading to a variety of core skeletons. These new scaffolds can then be further elaborated in a second set of reactions. This approach allows for the rapid generation of a library of compounds with high skeletal and substituent diversity from a single, common starting material.
Table 1: Potential Reactions for Diversity-Oriented Synthesis
| scienceFunctional Group | biotechPotential Reaction Type | bubble_chartResulting Structural Motif |
|---|---|---|
| Allyl Group | Heck Reaction | Extended Conjugated System |
| Allyl Group | Epoxidation/Ring Opening | Amino Alcohol Derivatives |
| Secondary Amine | Reductive Amination | Tertiary Amine Derivatives |
| Secondary Amine | Acylation | Amide Derivatives |
| Bromo-Aryl Group | Suzuki Coupling | Bi-aryl Derivatives |
| Bromo-Aryl Group | Buchwald-Hartwig Amination | Di-amino Aromatic Derivatives |
Structure Activity Relationship Sar Studies and Scaffold Applications of N Allyl N 3 Bromo 4 Ethoxybenzyl Amine Analogues
Influence of the N-Allyl Substituent on Chemical and Biological Activity
The N-allyl group, a moiety consisting of a methylene (B1212753) bridge attached to a vinyl group, is a significant functional group in medicinal chemistry that can profoundly influence the pharmacological profile of a molecule. nih.gov Its impact on the chemical and biological activity of N-benzylamine analogues is multifaceted, affecting receptor interaction, metabolic stability, and the potential for covalent modification of biological targets. nih.govmsdmanuals.com
The presence of an N-allyl substituent can be a determining factor for a compound's mechanism of action, often converting an agonist into an antagonist. A classic example is the morphinan (B1239233) scaffold, where the N-allyl derivative of oxymorphone results in naloxone, a potent opioid receptor antagonist. wikipedia.org This antagonistic activity is attributed to the specific interactions of the allyl group within the receptor binding pocket. In other contexts, N-allyl groups contribute to high-affinity binding at various receptors. For instance, studies on tryptamine (B22526) derivatives, such as N,N-diallyltryptamine (DALT), have shown that the diallyl substitution confers affinity for a range of serotonergic (5-HT1A, 5-HT2B), adrenergic (α2A, α2B, α2C), and sigma (σ1, σ2) receptors. nih.govresearchgate.net
Impact of Bromine Substitution on the Benzyl (B1604629) Ring
The position of halogen atoms on an aromatic ring is a critical determinant of a molecule's biological activity, influencing its binding affinity, selectivity, and pharmacokinetic properties. The substitution pattern on the benzyl ring dictates the spatial arrangement of electron density and steric bulk, which in turn governs how the molecule interacts with its biological target. msdmanuals.comacs.org
In the case of N-allyl-N-(3-bromo-4-ethoxybenzyl)amine, the bromine atom is located at the meta-position relative to the benzylic carbon and ortho to the ethoxy group. This specific arrangement is crucial. Structure-activity relationship studies across various compound classes have demonstrated the importance of halogen positioning. For example, in a series of isocoumarin (B1212949) derivatives, the presence of fluoro groups at the meta and para positions of the phenyl ring was found to enhance antimetastatic activity. nih.gov Similarly, research into N-methyl-D-aspartate (NMDA) receptor antagonists has identified compounds with a 3,4-dichlorophenyl moiety as being particularly potent, underscoring the favorability of that specific substitution pattern for activity. nih.gov
The location of the halogen affects not only potency but also selectivity. Different receptor subtypes or enzyme isoforms can exhibit varying sensitivity to the placement of substituents on a ligand. The general principles of electrophilic aromatic substitution state that halogens are deactivating yet ortho-para directing groups. libretexts.orgmsu.edu While this pertains to chemical reactivity, the underlying electronic effects also influence biological interactions. The precise positioning of a halogen like bromine can orient the molecule within a binding site to maximize favorable interactions, such as halogen bonding or hydrophobic contacts, while avoiding steric clashes. acs.orgresearchgate.net
The bromine atom contributes to the molecular profile of this compound through distinct electronic and steric effects that modulate its interaction with biological targets. acs.org
Electronic Effects: Bromine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity relative to carbon, which decreases the electron density of the aromatic ring. libretexts.orgresearchgate.net This effect is somewhat counteracted by a weaker, electron-donating resonance effect (+M) from its lone pairs. The net result is a deactivation of the ring toward electrophilic attack but a significant alteration of the ring's electrostatic potential. libretexts.org
A key electronic contribution of bromine is its ability to engage in halogen bonding. This is a non-covalent interaction where the electropositive region on the outer surface of the halogen atom (known as a σ-hole) interacts favorably with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in a protein's active site. acs.orgresearchgate.net The strength of halogen bonds increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F. acs.org Computational studies estimate the energy of a bromine-oxygen (Br···O) halogen bond to be between 9.0 and 12.1 kJ/mol, making it a significant contributor to binding affinity. acs.org
Steric Contributions: The atomic radius of bromine is considerably larger than that of hydrogen or fluorine. This steric bulk imposes conformational constraints on the molecule and plays a crucial role in its fit within a receptor's binding pocket. The size of the bromine atom can be advantageous, promoting a specific, bioactive conformation or providing additional van der Waals contacts that enhance binding. Conversely, it can also lead to steric hindrance, preventing the molecule from adopting an optimal binding pose. The solvent-accessible surface area of the bromine atom has been shown to be an important factor in its interaction with enzyme active sites. nih.govresearchgate.net
| Halogen | Electronegativity (Pauling Scale) | Atomic Radius (pm) | Halogen Bond Strength |
|---|---|---|---|
| Fluorine (F) | 3.98 | 57 | Weakest |
| Chlorine (Cl) | 3.16 | 102 | Weak |
| Bromine (Br) | 2.96 | 120 | Moderate |
| Iodine (I) | 2.66 | 138 | Strongest |
Role of the Ethoxy Group on the Benzyl Ring
Alkoxy groups, such as the ethoxy moiety at the 4-position of the benzyl ring, are pivotal substituents in medicinal chemistry that can significantly enhance biological activity. msdmanuals.comnih.gov They influence a compound's potency, selectivity, and pharmacokinetic properties by modifying its electronic character, hydrogen bonding capability, and lipophilicity.
The importance of the 4-alkoxy group has been clearly demonstrated in structure-activity relationship studies of benzimidazole (B57391) opioids. In this class of compounds, substitution at the 4-position of the benzyl ring was found to have a profound impact on analgesic potency, with the ethoxy group conferring the highest activity. wikipedia.org The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor residues (e.g., tyrosine, serine, or threonine) in a receptor active site.
Furthermore, the ethoxy group increases the lipophilicity of the molecule compared to an unsubstituted analogue or a corresponding hydroxyl (-OH) derivative. This can enhance its ability to cross biological membranes and improve its binding to hydrophobic pockets within a target protein. In some classes of anticancer compounds, the presence of methoxy (B1213986) groups has been linked to greater cytotoxicity and antimigration effects. nih.gov The conversion of a hydroxyl group, which can act as both a hydrogen bond donor and acceptor, to an alkoxy group, which is only an acceptor, can drastically alter binding affinity, highlighting the specific nature of the required interactions for a given target. psu.edu
The biological activity conferred by an alkoxy substituent is highly sensitive to both its size and its position on the aromatic ring. nih.govmasterorganicchemistry.com
The size of the alkyl chain is a critical factor, as it must be complementary to the dimensions of the receptor's binding pocket. The study on benzimidazole opioids provides a compelling example, where a clear rank order of potency was established for different 4-alkoxy substituents. The ethoxy group was found to be optimal, demonstrating greater potency than both the smaller methoxy group and the larger n-propyloxy and isopropyloxy groups. wikipedia.org This suggests the existence of a precisely sized pocket in the target receptor that best accommodates the ethyl moiety.
The position of the alkoxy group is equally critical. The 4-position (para) is a common and often optimal location for substituents in many classes of biologically active benzylamine (B48309) derivatives. wikipedia.org Altering the position can lead to a significant or even complete loss of activity. For instance, research on inhibitors of the Keap1-Nrf2 protein-protein interaction showed that moving an alkoxy group to an adjacent position on the phenyl ring resulted in a "dramatic drop-off in potency". nih.gov This underscores that the specific 4-ethoxy substitution pattern found in this compound is a well-established motif for achieving potent biological activity.
| Substituent at 4-Position | Relative Potency Ranking |
|---|---|
| Ethoxy | 1 (Most Potent) |
| Isopropyloxy | 2 |
| n-Propyloxy | 3 |
| Methoxy | 4 |
| Methylthio | 5 |
| H / Cl / F | 6 |
| Hydroxy | 7 (Least Potent) |
Modulating Research Outcomes via Functional Group Transformations on the Core Scaffold
The core scaffold of this compound presents multiple sites for functional group transformations, enabling a systematic exploration of structure-activity relationships (SAR). Modifications to the allyl group, the secondary amine, and the substituted benzyl ring can significantly influence the compound's physicochemical properties and its interactions with biological targets. Research into analogous compounds has demonstrated that such transformations are a cornerstone of medicinal chemistry, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. nih.govashp.org
The secondary amine is a critical feature, often serving as a key interaction point with biological targets due to its basicity. nih.gov N-dealkylation to remove the allyl group would yield the primary amine, providing a new precursor for further derivatization. nih.gov Conversely, replacement of the N-allyl group with other small alkyl or cycloalkyl groups can probe the steric tolerance of a target's binding pocket. These transformations can be achieved through methods like the von Braun reaction, which involves reaction with cyanogen (B1215507) bromide followed by hydrolysis. nih.gov
On the benzyl ring , the bromine and ethoxy groups offer distinct opportunities for modification. The bromine atom, a halogen, can be replaced by other halogens (e.g., chlorine or fluorine) to modulate electronic effects and lipophilicity. mdpi.com It also serves as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. nih.govnih.gov This strategy is pivotal for exploring the spatial and electronic requirements of a binding site. The ethoxy group can be varied by changing the alkyl chain length (e.g., to methoxy or propoxy) to probe for hydrophobic interactions or dealkylated to a hydroxyl group, which can act as a hydrogen bond donor. ashp.org
The following table illustrates potential transformations on the core scaffold and their rationale in research.
| Modification Site | Original Group | Modified Group | Transformation Rationale |
| Allyl Group | -CH₂-CH=CH₂ | -CH₂-CH₂-CH₃ (Propyl) | Investigate the role of the double bond in target interaction; assess impact on metabolic stability. |
| Allyl Group | -CH₂-CH=CH₂ | -CH₂-CH(OH)CH₂(OH) (Glycerol) | Increase hydrophilicity and introduce hydrogen bonding capabilities. |
| Amine | -NH- | -N(CH₃)- (Tertiary Amine) | Evaluate the necessity of the N-H proton for activity; alter basicity and steric profile. |
| Benzyl Ring | -Br | -CF₃ (Trifluoromethyl) | Modify electronic properties and lipophilicity; acts as a bioisostere for other groups. |
| Benzyl Ring | -Br | -Phenyl | Introduce larger aromatic systems via cross-coupling to explore extended binding pockets. |
| Benzyl Ring | -OCH₂CH₃ | -OH (Hydroxy) | Introduce a hydrogen bond donor group; create a potential metabolic site. |
| Benzyl Ring | -OCH₂CH₃ | -OCH₃ (Methoxy) | Fine-tune steric and electronic parameters of the alkoxy group. |
Scaffold Derivatization for Specific Research Objectives
The this compound scaffold is a versatile starting point for the synthesis of more complex molecules tailored for specific research objectives, such as targeting particular enzymes or receptors. frontiersin.org Derivatization strategies often focus on attaching pharmacophoric moieties or linking the scaffold to other chemical entities to create hybrid molecules with novel or enhanced properties. mdpi.com
One common strategy involves derivatizing the secondary amine. For instance, the amine can be acylated to form a series of amides. This transformation can be achieved by reacting the parent amine with various acyl chlorides or carboxylic acids. The resulting amides can exhibit different biological activities, as the amide bond can participate in hydrogen bonding and the substituent introduced can interact with specific subpockets of a biological target. nih.gov
Another approach is the synthesis of semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives. mdpi.com This involves reacting the parent amine (or a hydrazide derivative of the scaffold) with appropriate isocyanates or isothiocyanates. Such derivatives have been explored for a range of biological activities, including antimicrobial properties. The systematic variation of the substituent on the is(thio)cyanate allows for the generation of a library of compounds for screening. mdpi.com
Furthermore, the scaffold can be incorporated into larger, more complex structures. The bromine atom on the benzyl ring is particularly useful for this purpose, enabling coupling reactions that can link the scaffold to other heterocyclic systems or molecular probes. nih.gov For example, a Suzuki coupling could be used to attach a pyridine (B92270) or pyrazine (B50134) ring, potentially altering the compound's solubility, cell permeability, and target interaction profile.
The table below outlines several derivatization strategies and their potential applications in research.
| Derivative Class | Synthetic Strategy | Example Substituent (R) | Research Objective |
| Amides | Acylation of the secondary amine with R-COCl | -CO-Phenyl | Probe for interactions in hydrophobic pockets; modulate activity at receptors where amide bonds are key recognition elements. |
| Ureas/Thioureas | Reaction of the secondary amine with R-NCO or R-NCS | -C(=O)NH-Phenyl | Introduce hydrogen bond donor/acceptor motifs; explore binding modes in enzyme active sites. |
| Hydrazones | Condensation of a hydrazide-derivatized scaffold with aldehydes/ketones | -N=CH-(4-nitrophenyl) | Develop probes with potential antimicrobial or anticonvulsant activity, as seen with other hydrazone classes. mdpi.com |
| Biaryl Compounds | Suzuki coupling at the bromine position with R-B(OH)₂ | -C₆H₄-OCH₃ (p-methoxyphenyl) | Investigate the effect of an extended aromatic system on target binding and selectivity. nih.gov |
| Sulfonamides | Reaction of the secondary amine with R-SO₂Cl | -SO₂-CH₃ | Introduce a strong hydrogen bond acceptor group; mimic phosphate (B84403) groups in enzyme active sites. |
Through these and other derivatization strategies, the this compound core can be systematically elaborated to generate novel chemical tools for exploring a wide range of biological systems and therapeutic targets.
Future Directions and Research Perspectives
Development of Novel and Sustainable Synthetic Routes for N-allyl-N-(3-bromo-4-ethoxybenzyl)amine
The future synthesis of this compound will likely pivot towards greener and more efficient methodologies, moving away from traditional synthetic pathways that may involve harsh reagents and generate significant waste. Key areas of development are anticipated to include biocatalysis, "borrowing hydrogen" strategies, and continuous flow chemistry.
Biocatalytic approaches, for instance, could employ enzymes such as reductive aminases. These enzymes have the potential to facilitate the N-allylation of primary and secondary amines using biomass-derivable cinnamic acids, offering a renewable and environmentally benign route to allylic amines. Furthermore, the development of biocatalytic cascades could enable the one-pot synthesis of complex amines with high stereoselectivity.
The "borrowing hydrogen" or "hydrogen auto-transfer" concept is another promising avenue. This atom-economical method utilizes alcohols as alkylating agents, with water being the only byproduct. The application of this strategy to the synthesis of this compound would represent a significant advancement in sustainable chemical manufacturing.
Continuous flow chemistry offers the potential for safer, more scalable, and highly controlled synthesis. The chemoselective amination of alkyl halides with aqueous ammonia (B1221849) has been successfully demonstrated in continuous flow systems, suggesting that a similar approach could be adapted for the synthesis of the target compound. Flow chemistry not only enhances reaction efficiency but also allows for the integration of in-line purification and analysis, streamlining the entire synthetic process.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable feedstocks. | Discovery and engineering of novel reductive aminases and other relevant enzymes. |
| Borrowing Hydrogen | High atom economy, water as the only byproduct, use of readily available alcohols. | Development of efficient and recyclable catalysts for the N-alkylation of amines with alcohols. |
| Flow Chemistry | Enhanced safety and scalability, precise reaction control, integration of downstream processing. | Optimization of reactor design and reaction conditions for the continuous synthesis of this compound. |
Exploration of Undiscovered Chemical Transformations and Rearrangements
The rich chemical functionality of this compound opens the door to a wide array of unexplored chemical transformations and rearrangements. The allyl group, in particular, is a versatile handle for a variety of reactions.
Future research could focus on the isomerization of the allyl group to the corresponding enamine, a transformation of significant industrial relevance. Cobalt-catalyzed isomerization of allylamines has shown promise and could be applied to the title compound. Additionally, the double bond of the allyl group is susceptible to a range of cycloaddition reactions, including [3+2] and [4+2] cycloadditions, which could lead to the synthesis of novel heterocyclic scaffolds.
The nitrogen atom and the benzylic C-H bond are also ripe for investigation. N-oxidation of the amine could lead to the formation of N-oxides, which can undergo subsequent rearrangements like the Meisenheimer rearrangement. Furthermore, the activation of the benzylic C-H bond, a challenging but increasingly feasible transformation, could enable the introduction of new functional groups at this position, further expanding the synthetic utility of the molecule.
| Transformation Type | Potential Products | Research Direction |
| Isomerization | Enamines | Development of selective catalysts for the controlled isomerization of the allyl group. |
| Cycloaddition | Novel heterocyclic compounds | Investigation of the reactivity of the allyl group in various cycloaddition reactions. |
| N-Oxidation and Rearrangement | Hydroxylamines, rearranged products | Study of the oxidation of the amine and subsequent rearrangement pathways. |
| Benzylic C-H Activation | Functionalized benzylamines | Exploration of catalytic systems for the selective functionalization of the benzylic position. |
Advanced Computational Modeling for Predictive Research and Mechanistic Insights
Computational chemistry is poised to play a pivotal role in accelerating research on this compound. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the molecule's electronic structure, reactivity, and potential reaction mechanisms.
Future computational studies could focus on several key areas. DFT calculations can be employed to predict the outcomes of various chemical reactions, guiding experimental efforts and reducing the need for extensive empirical screening. For example, the reactivity of the allyl group in cycloaddition reactions or the susceptibility of the benzylic C-H bond to activation could be modeled to identify the most promising reaction conditions.
Mechanistic investigations using computational tools can elucidate the intricate details of catalytic cycles, such as those involved in the "borrowing hydrogen" synthesis or transition-metal-catalyzed transformations. Understanding these mechanisms at a molecular level is crucial for the rational design of more efficient and selective catalysts.
Furthermore, computational modeling can be used to predict the physicochemical properties of the molecule and its potential analogs, which is invaluable for applications in medicinal chemistry and materials science. Structure-activity relationships (SAR) can be established through quantitative structure-activity relationship (QSAR) studies, guiding the design of new compounds with desired biological activities or material properties.
| Computational Approach | Research Application | Expected Insights |
| DFT Calculations | Predicting reaction outcomes, studying electronic structure. | Understanding of reactivity, prediction of spectroscopic properties. |
| Mechanistic Modeling | Elucidating reaction pathways, designing new catalysts. | Detailed understanding of catalytic cycles, identification of key intermediates and transition states. |
| QSAR Studies | Guiding the design of analogs with specific properties. | Correlation of molecular structure with biological activity or material properties. |
Expanding Applications of this compound as a Versatile Synthetic Intermediate
The unique combination of functional groups in this compound makes it a valuable and versatile intermediate for the synthesis of a wide range of more complex molecules. Future research will likely focus on leveraging its reactivity to access novel chemical entities with potential applications in various fields.
The benzylamine (B48309) moiety is a common precursor in organic synthesis. The benzyl (B1604629) group can act as a protecting group for the amine, which can be removed under specific conditions to reveal a secondary amine. This secondary amine can then be further functionalized. The bromo and ethoxy substituents on the aromatic ring also offer opportunities for further chemical modification through cross-coupling reactions or other aromatic substitution reactions.
The allyl group provides another point of synthetic diversification. As mentioned earlier, it can participate in a variety of transformations, including additions, cycloadditions, and rearrangements. The Tsuji-Trost reaction, a palladium-catalyzed allylation, is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and the allyl group of the title compound could serve as the allyl source in such reactions.
The combination of these reactive sites in a single molecule allows for the development of complex and divergent synthetic strategies, making this compound a valuable building block for the construction of libraries of compounds for high-throughput screening in drug discovery and materials science.
| Functional Group | Potential Synthetic Transformations | Target Molecules |
| N-Allyl Group | Cycloadditions, isomerizations, cross-coupling reactions. | Heterocycles, functionalized amines, complex natural product analogs. |
| Benzylamine Moiety | Debenzylation, N-alkylation, C-H functionalization. | Substituted secondary amines, bioactive compounds. |
| Substituted Benzyl Ring | Cross-coupling reactions, nucleophilic aromatic substitution. | Biaryl compounds, further functionalized aromatic systems. |
Design and Synthesis of this compound Analogs for Emerging Academic Research Foci
The structural framework of this compound provides an excellent starting point for the design and synthesis of analogs with tailored properties for specific research applications, particularly in medicinal chemistry and materials science.
In medicinal chemistry, the allylamine (B125299) and benzylamine motifs are found in numerous bioactive compounds. For example, allylamine derivatives have been investigated as antifungal agents, and substituted benzylamines have been explored as selective serotonin (B10506) reuptake inhibitors (SSRIs) and for their antitumor properties. nih.govnih.govnih.gov Future research could involve the synthesis of a library of analogs of this compound with variations in the substitution pattern on the aromatic ring, the nature of the allyl group, and the substituents on the nitrogen atom. These analogs could then be screened for a variety of biological activities.
In the field of materials science, allyl-containing compounds are used as monomers in polymerization reactions. researchgate.net The presence of the allyl group in this compound suggests that it could be explored as a monomer or a cross-linking agent for the synthesis of novel polymers with unique properties. The bromo and ethoxy substituents could further be used to tune the electronic and physical properties of the resulting materials.
The design of these analogs will be guided by structure-activity relationship (SAR) studies, aided by the computational methods discussed previously. This iterative process of design, synthesis, and testing is fundamental to the discovery of new molecules with enhanced performance in their respective applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

